molecular formula C10H20ClNO2 B1381610 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride CAS No. 1803611-97-3

2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride

Cat. No.: B1381610
CAS No.: 1803611-97-3
M. Wt: 221.72 g/mol
InChI Key: TWMCAOWLHWGZPI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride: is a synthetic organic compound characterized by a spirocyclic structure. This compound is notable for its unique chemical framework, which includes an oxaspiro ring system and an aminomethyl group. It is commonly used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the oxaspiro ring system.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction. A suitable amine is reacted with a halogenated precursor to form the desired aminomethyl derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in large-scale reactors. The process involves:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the aminomethyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenated compounds and nucleophiles such as amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Scientific Research Applications

2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride
  • 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride

Uniqueness

2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride is unique due to its specific spirocyclic structure and the presence of an aminomethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(aminomethyl)-8-oxaspiro[4.5]decan-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c11-7-8-1-2-10(9(8)12)3-5-13-6-4-10;/h8-9,12H,1-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMCAOWLHWGZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)C(C1CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride
Reactant of Route 2
2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride
Reactant of Route 3
2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride
Reactant of Route 4
2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride
Reactant of Route 5
2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride
Reactant of Route 6
2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride

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